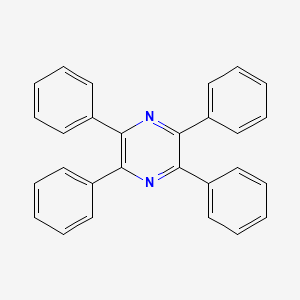

2,3,5,6-Tetraphenylpyrazine

Description

The exact mass of the compound Amaron is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 123074. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2,3,5,6-Tetraphenylpyrazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,3,5,6-Tetraphenylpyrazine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,3,5,6-tetraphenylpyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H20N2/c1-5-13-21(14-6-1)25-26(22-15-7-2-8-16-22)30-28(24-19-11-4-12-20-24)27(29-25)23-17-9-3-10-18-23/h1-20H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPKCJXWKXAHCSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(N=C(C(=N2)C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70298432 | |

| Record name | amaron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70298432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

384.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

642-04-6 | |

| Record name | Pyrazine, tetraphenyl- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=123074 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | amaron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70298432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,5,6-Tetraphenylpyrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Tetraphenylpyrazine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PPA8GH77SZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Technical Guide: NMR Characterization of 2,3,5,6-Tetraphenylpyrazine (TPP)

Executive Summary

2,3,5,6-Tetraphenylpyrazine (TPP) is a critical heterocyclic building block used extensively in the synthesis of Covalent Organic Frameworks (COFs), Metal-Organic Frameworks (MOFs), and aggregation-induced emission (AIE) luminogens.[1][2][3] Its utility stems from its rigid, planar geometry and electron-deficient pyrazine core.[1][2]

However, characterizing TPP presents distinct challenges due to its high symmetry (

Structural Logic & Symmetry Analysis

Before preparing the sample, one must understand the magnetic equivalence created by the molecule's geometry.[2][3]

-

Symmetry Group:

(in planar conformation), though often twisted in solution.[1][2][3] -

Magnetic Equivalence:

-

Pyrazine Core: The four carbons of the central ring are chemically and magnetically equivalent.[2]

-

Phenyl Rings: All four phenyl rings are equivalent.[2] Within a single ring, free rotation usually renders the two ortho protons equivalent and the two meta protons equivalent on the NMR timescale.[2][3]

-

-

Implication: The spectrum will be deceptively simple. You will not see 28 distinct proton signals; you will see a specific pattern of aromatic multiplets.[2]

Diagram 1: Structural Symmetry & Signal Mapping

Caption: Logical mapping of TPP structural units to expected NMR signals based on D2h symmetry.

Experimental Protocol

Synthesis Context (The "Chattaway" Method)

Understanding the synthesis is crucial for impurity profiling.[1][2] TPP is typically synthesized by the condensation of benzil with ammonium acetate in refluxing acetic acid.[2]

-

Primary Impurity: Unreacted Benzil.[2]

-

Secondary Impurity: 2,3-dihydro-2,3,5,6-tetraphenylpyrazine (incomplete oxidation).[1][2][3]

Sample Preparation (Critical Step)

TPP suffers from low solubility in chloroform (

Recommended Protocol:

-

Solvent Choice:

-

Standard:

(Requires dilute samples, <5 mg/0.6 mL).[1][2][3] -

High-Resolution:

(Recommended).[1][2][4][5] The polarity helps solubilize the pyrazine core, and analysis can be performed at elevated temperatures (353 K) to sharpen peaks.[1][2][3] -

Alternative:

(Trifluoroacetic acid-d) can be used if the sample is stubborn, as it protonates the nitrogens, drastically increasing solubility (note: this will shift peaks downfield significantly).[1][2][3]

-

-

Tube Prep: Filter the solution through a glass wool plug directly into the NMR tube to remove undissolved micro-aggregates that cause magnetic field inhomogeneity.[2]

H NMR Characterization

Instrument: 400 MHz or higher recommended.

Solvent:

Data Summary

| Chemical Shift ( | Multiplicity | Integration | Assignment | Structural Logic |

| 7.60 – 7.65 | Multiplet (dd-like) | 8H | Phenyl Ortho | Deshielded by the magnetic anisotropy of the adjacent pyrazine ring and the electronegative Nitrogen.[1][2] |

| 7.30 – 7.45 | Multiplet (overlapping) | 12H | Phenyl Meta + Para | Further from the heterocyclic core; standard aromatic resonance.[1][2] |

| N/A | ABSENT | 0H | Aliphatic Region | Validation Check: Any peaks in 0–5 ppm range indicate solvent residue or impurities (e.g., acetamide side products).[1][2][3] |

Interpretation: The spectrum is defined by two distinct aromatic regions.[2][7] The ortho protons (closest to the pyrazine) are pushed downfield (higher ppm) relative to the meta/para protons.[1][2][3]

-

Note: In

, the water peak usually appears around 3.33 ppm.[1][2] Ensure this does not obscure impurity checks.

C NMR Characterization

Instrument: 100 MHz (Carbon frequency).[1][2][3]

Solvent:

Data Summary

| Chemical Shift ( | Type (DEPT-135) | Assignment | Structural Logic |

| 148.4 | Quaternary (No signal) | Pyrazine C2,3,5,6 | The core carbons.[1][2][3] Low intensity due to long relaxation times ( |

| 138.2 | Quaternary (No signal) | Phenyl C-Ipso | The connection point between phenyl and pyrazine.[1][2] |

| 129.9 | Positive (+, CH) | Phenyl C-Ortho | Correlates to the 7.60 ppm proton signal.[1][2][3] |

| 128.6 | Positive (+, CH) | Phenyl C-Meta | Overlapping region.[1][2][3] |

| 128.2 | Positive (+, CH) | Phenyl C-Para | Overlapping region.[1][2][3] |

Validation Check: To confirm the synthesis, look for the disappearance of the Benzil Carbonyl peak, which would appear at ~194 ppm .[1][2][3] If this peak is present, the reaction is incomplete.[2][3]

Advanced Validation: 2D NMR Workflow

For drug development applications where structure confirmation is regulated, 1D NMR is insufficient.[1][2][3] A Heteronuclear Multiple Bond Correlation (HMBC) experiment is required to "stitch" the phenyl rings to the core.[1][2]

Diagram 2: Validation Workflow

Caption: Step-by-step validation workflow for ensuring TPP purity and structural integrity.

The HMBC "Smoking Gun": You must observe a long-range coupling (3-bond correlation) between the Ortho-Protons (7.6 ppm) and the Pyrazine Quaternary Carbon (148.4 ppm) .[1][2] This definitively proves the phenyl rings are attached to the heterocyclic core.[2]

Troubleshooting & Impurities

| Impurity Signal | Chemical Shift | Source | Remediation |

| Carbonyl | Unreacted Benzil | Wash crude solid with hot ethanol; Benzil is soluble, TPP is not.[1][2] | |

| Aliphatic Singlet | Acetamide / Acetic Acid | Vacuum dry at >100°C. These are byproducts of the | |

| Broad Peaks | All | Aggregation / Low Solubility | Switch solvent to |

References

-

Synthesis Protocol (Chattaway Method)

-

Chattaway, F. D., & Parkes, G. D. (1926).[1][3] "The condensation of benzil with ammonium acetate."[2] Journal of the Chemical Society.[2]

-

Modern adaptation:[1][2][3] Zhao, N., et al. (2014).[1][2][3] "Tetraphenylpyrazine-Based AIEgens: Facile Preparation and Tunable Light Emission."[2] RSC Advances. Link

-

-

NMR Solvent Data & Impurities

-

Spectral Data Verification

Sources

- 1. rsc.org [rsc.org]

- 2. d-nb.info [d-nb.info]

- 3. rsc.org [rsc.org]

- 4. thieme-connect.de [thieme-connect.de]

- 5. 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. NMR Chemical Shifts of Impurities [sigmaaldrich.com]

- 7. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 8. scs.illinois.edu [scs.illinois.edu]

Technical Guide: Spectroscopic Properties and Engineering of Tetraphenylpyrazine (TPP) AIEgens

Executive Summary

Tetraphenylpyrazine (TPP) represents a distinct class of heterocyclic luminogens characterized by a central electron-deficient pyrazine ring decorated with four peripheral phenyl rotors. Unlike traditional planar fluorophores (e.g., fluorescein, rhodamine) that suffer from Aggregation-Caused Quenching (ACQ), TPP exhibits Aggregation-Induced Emission (AIE) .

This guide provides a comprehensive analysis of the spectroscopic behavior of TPP, focusing on its "propeller-shaped" molecular architecture that facilitates the Restriction of Intramolecular Rotation (RIR) mechanism. We detail the synthesis, photophysical characterization, and application of TPP derivatives in bio-imaging and optoelectronics, explicitly distinguishing this pyrazine-based scaffold from the porphyrin macrocycle (Tetraphenylporphyrin) often sharing the same acronym.

Molecular Architecture & Electronic Basis

The spectroscopic utility of TPP stems from its specific geometric and electronic properties.

The Pyrazine Core as an Acceptor

The central pyrazine ring contains two nitrogen atoms at the 1,4-positions, rendering the core electron-deficient. This allows TPP to function as an electron acceptor (A) in Donor-Acceptor (D-A) systems. When coupled with electron-donating groups (e.g., triphenylamine, methoxy groups) on the peripheral phenyl rings, TPP derivatives exhibit strong Intramolecular Charge Transfer (ICT), enabling tunable emission from blue to near-infrared (NIR).

The RIR Mechanism (AIE Origin)[1]

-

In Solution: The four phenyl rings attached to the pyrazine core are sterically hindered, preventing a planar conformation. They adopt a twisted, propeller-like geometry. In non-viscous solvents, these rings undergo active intramolecular rotation, dissipating excited-state energy via non-radiative thermal decay.

-

In Aggregate/Solid State: Physical constraint or crystallization restricts these rotations. The non-radiative channel is blocked, forcing relaxation via radiative decay (fluorescence).

Visualizing the Mechanism

The following diagram illustrates the photophysical pathway switching between solution and aggregate states.

Figure 1: The Restriction of Intramolecular Rotation (RIR) mechanism governing TPP fluorescence.

Photophysical Characterization

Absorption and Emission Profiles

TPP derivatives typically display dual-band absorption:

-

High Energy (<300 nm):

transitions of the phenyl rings. -

Low Energy (300–450 nm): Intramolecular Charge Transfer (ICT) bands involving the pyrazine core.

| Parameter | Solution State (THF) | Aggregate State (THF/Water 1:9) | Mechanistic Cause |

| Quantum Yield ( | < 0.5% (Non-emissive) | 20% – 80% (Highly Emissive) | RIR activation |

| Emission Max ( | N/A (Weak) | 450 nm – 650 nm | Solvatochromism/Packing |

| Stokes Shift | Large | Moderate | Geometrical relaxation |

| Lifetime ( | Picoseconds (Non-radiative) | Nanoseconds (Radiative) | Suppression of |

Solvatochromism

Due to the quadrupolar (A-D-A or D-A-D) nature of many TPP derivatives, the emission wavelength is highly sensitive to solvent polarity (Lippert-Mataga correlation).

-

Low Polarity (Hexane): Blue-shifted emission.

-

High Polarity (DMSO/Water): Red-shifted emission due to stabilization of the polarized excited state.

Experimental Protocols

Synthesis of Tetraphenylpyrazine (Standard Condensation)

The most robust route to the TPP core is the condensation of benzil with ammonium acetate in refluxing acetic acid. This method is self-validating as the product precipitates out of the solution upon cooling.

Reagents:

-

Benzil (10 mmol)

-

Ammonium Acetate (excess, ~50-60 mmol)

-

Glacial Acetic Acid (30 mL)

Protocol:

-

Dissolution: Charge a round-bottom flask with benzil and ammonium acetate in glacial acetic acid.

-

Reflux: Heat the mixture to reflux (approx. 118°C) for 2–4 hours. The solution will darken slightly.

-

Precipitation: Cool the reaction mixture to room temperature. TPP typically crystallizes as colorless or pale-yellow needles.

-

Filtration: Filter the solid and wash copiously with water (to remove excess ammonium acetate) and cold ethanol.

-

Purification: Recrystallize from acetic acid or ethanol/chloroform if necessary.

Reaction Scheme:

(Note: The mechanism involves the in-situ formation of

AIE Measurement Workflow (The "Water Fraction" Experiment)

To validate AIE properties, one must measure fluorescence intensity as a function of non-solvent (water) addition.

Figure 2: Step-by-step workflow for validating Aggregation-Induced Emission.

Applications in Drug Development & Bio-Science[2][3][4]

"Turn-On" Bio-Imaging Probes

TPP derivatives are chemically stable and resistant to photobleaching compared to traditional cyanine dyes.

-

Mechanism: The probe is non-emissive in the aqueous culture medium (molecularly dissolved). Upon entering the cell, it aggregates in hydrophobic compartments (lipid droplets, mitochondria) or binds to proteins, restricting rotation and turning "on" the fluorescence.

-

Advantage: High signal-to-noise ratio (low background).

pH Sensing (Halochromism)

The pyrazine nitrogens can be protonated in acidic environments.[1]

-

Effect: Protonation increases the electron-withdrawing ability of the core, altering the ICT strength.

-

Readout: A distinct red-shift in absorption and quenching or shifting of emission, useful for monitoring lysosomal pH changes.

Critical Nomenclature Note

WARNING: In literature, "TPP" is frequently used for Tetraphenylporphyrin .

Tetraphenylpyrazine (This Guide): Heterocyclic C4N2 core. AIE active.[2][3] Linear/Star shape.

Tetraphenylporphyrin: Macrocyclic core.[4] ACQ (usually). Planar.

Always verify the chemical structure (CAS No. 25551-03-3 for Tetraphenylpyrazine) when sourcing materials.

References

-

Chen, S., et al. (2014). "Tetraphenylpyrazine-based AIEgens: facile preparation and tunable light emission."[5][6] Chemical Science. Link

- Foundational paper establishing the synthesis and AIE properties of TPP deriv

-

Pan, L., et al. (2017). "Tetraphenylpyrazine-based luminogens with aggregation-enhanced emission characteristics." Dyes and Pigments. Link

- Details the structure-property relationships and quantum yield measurements.

-

Zhao, Z., et al. (2018). "Tetraphenylpyrazine-based AIEgens for imaging of mitochondria." Materials Chemistry Frontiers. Link

- Specific application of TPP in bio-imaging and organelle targeting.

-

Bureau, H., et al. (2020). "One-pot synthesis of pyrazine derivatives." Journal of Organic Chemistry. Link

- Refined synthetic protocols for pyrazine cores.

Sources

- 1. Protonation of porphyrins affected by substituents and acids - American Chemical Society [acs.digitellinc.com]

- 2. scribd.com [scribd.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Tetraphenylpyrazine-based AIEgens: facile preparation and tunable light emission - Chemical Science (RSC Publishing) [pubs.rsc.org]

Photophysical Properties of 2,3,5,6-Tetraphenylpyrazine: A Technical Guide

Executive Summary

2,3,5,6-Tetraphenylpyrazine (TPP) represents a canonical scaffold in the class of Aggregation-Induced Emission (AIE) luminogens. Unlike traditional planar fluorophores (e.g., fluorescein, rhodamine) that suffer from Aggregation-Caused Quenching (ACQ) due to

This guide provides a rigorous examination of TPP’s photophysics, detailing its electronic transitions, AIE mechanism, and sensitivity to environmental stimuli (pH, solvent polarity). It serves as a foundational reference for leveraging TPP in optoelectronics (OLEDs) and chemosensing applications.

Molecular Architecture & Electronic Structure

Structural Conformational Analysis

The TPP molecule consists of a central electron-deficient pyrazine ring substituted with four electron-rich phenyl rings.

-

Steric Hindrance: The four phenyl rings cannot lie coplanar with the central pyrazine ring due to steric repulsion between ortho-hydrogens.

-

Propeller Geometry: The phenyl rings adopt a twisted conformation (torsion angles typically 40–60°), creating a non-planar, propeller-shaped architecture.

-

Electronic Consequences: This twist limits the extent of

-conjugation in the ground state but is critical for the AIE mechanism.

Frontier Molecular Orbitals (FMO)

-

HOMO (Highest Occupied Molecular Orbital): Predominantly localized on the peripheral phenyl rings.

-

LUMO (Lowest Unoccupied Molecular Orbital): Concentrated on the central electron-deficient pyrazine core.

-

Transition Nature: The

transition possesses significant Intramolecular Charge Transfer (ICT) character, moving electron density from the phenyl periphery to the pyrazine center.

Photophysical Profile

Solution-State Photophysics (The "Dark" State)

In dilute solutions (e.g., THF, Dichloromethane), TPP is virtually non-emissive.

-

Absorption:

(in THF). -

Emission: Negligible (

). -

Mechanism of Quenching: The free rotation of the four phenyl rings acts as a non-radiative relaxation channel. Excited state energy is dissipated as heat through these intramolecular rotations (vibrational relaxation).

Solid-State & Aggregation Photophysics (The "Bright" State)

Upon aggregation (e.g., in high water-fraction THF/H

-

Emission:

(Blue emission). -

Quantum Yield (

): Increases dramatically, typically ranging from 8% to 30% depending on crystal packing and morphology. -

AIE Mechanism: Restriction of Intramolecular Motion (RIM) . In the aggregate, physical packing constraints restrict the rotation of the phenyl rings. This blocks the non-radiative decay pathway, forcing the exciton to relax via radiative decay (photon emission).

Stimuli-Responsive Behavior

-

Halochromism (Acid/Base Switching):

-

Protonation: The pyrazine nitrogens can be protonated by strong acids (e.g., HCl, TFA).

-

Effect: Protonation stabilizes the LUMO more than the HOMO, reducing the HOMO-LUMO gap.

-

Observation: A bathochromic shift (red-shift) in absorption and emission, often accompanied by a change in fluorescence intensity due to the formation of an intramolecular charge transfer (ICT) state enhanced by the cationic core.

-

Data Summary Table

| Property | Solution State (THF) | Aggregated State (Solid/Film) |

| Abs Max ( | 338 nm | ~340–360 nm (Broadened) |

| Em Max ( | N/A (Weak/Dark) | 423–450 nm (Blue) |

| Quantum Yield ( | < 0.5% | 8% – 30% |

| Primary Decay Channel | Non-Radiative (Rotation) | Radiative (Fluorescence) |

| Mechanism | Dynamic Rotational Relaxation | Restriction of Intramolecular Motion (RIM) |

Visualizing the Mechanism

The following diagram illustrates the AIE mechanism and the electronic transitions governing TPP's photophysics.

Caption: AIE Mechanism of TPP. In solution, rotation dissipates energy (Red). In aggregates, rotation is blocked, enabling emission (Green).

Experimental Protocols

Synthesis of 2,3,5,6-Tetraphenylpyrazine (TPP)

Rationale: This protocol utilizes the condensation of benzil (a 1,2-diketone) with ammonium acetate, a robust method yielding high-purity TPP suitable for optical characterization.

Materials:

-

Benzil (10 mmol)

-

Ammonium Acetate (excess, ~50-60 mmol)

-

Glacial Acetic Acid (Solvent)[1]

-

Reflux setup[1]

Protocol:

-

Dissolution: In a round-bottom flask, dissolve 2.1 g (10 mmol) of benzil in 30 mL of glacial acetic acid.

-

Addition: Add 4.0 g of ammonium acetate to the solution.

-

Reflux: Heat the mixture to reflux (

) with magnetic stirring for 2–4 hours. The solution will darken slightly. -

Precipitation: Cool the reaction mixture to room temperature. Pour the mixture into 100 mL of ice-cold water. A precipitate will form immediately.

-

Filtration: Filter the solid using a Büchner funnel.

-

Purification: Wash the solid with water (to remove excess acid/ammonium salts) and then cold ethanol. Recrystallize from acetic acid or ethanol/chloroform to obtain colorless/white needles.

-

Validation: Confirm structure via

NMR (single peak for aromatic protons is not expected; expect multiplets due to phenyl environments) and Mass Spectrometry (

AIE Characterization Workflow (THF/Water Titration)

Rationale: To quantify the AIE effect, one must measure fluorescence intensity as a function of the fraction of poor solvent (water) (

Protocol:

-

Stock Solution: Prepare a

stock solution of TPP in spectroscopic grade THF. -

Sample Preparation: Prepare a series of 10 mL volumetric flasks.

-

Add aliquots of the stock solution to each flask to maintain a final concentration of

. -

Add THF and HPLC-grade Water to vary the water fraction (

) from 0% to 90% in 10% increments.

-

-

Measurement:

-

Record UV-Vis absorption spectra for each sample to check for scattering tails (indicative of aggregate formation).

-

Record Fluorescence Emission spectra (

).

-

-

Data Analysis: Plot the Integrated Emission Intensity (

) vs. Water Fraction (-

Expectation:

remains low for

-

Applications in Research & Development

OLED Emitters

TPP derivatives serve as excellent blue emitters or host materials in Organic Light-Emitting Diodes (OLEDs). Their high thermal stability and solid-state efficiency address the common "concentration quenching" issue found in planar dopants.

Chemo-sensing (Explosives & pH)

-

Explosives Detection: The electron-deficient pyrazine core makes TPP an electron acceptor. It can be quenched by electron-rich analytes or interact with specific nitro-aromatics (explosives) via photo-induced electron transfer (PET).

-

Fingerprint Detection: Lipophilic TPP derivatives bind to the hydrophobic residues in latent fingerprints, becoming emissive upon aggregation on the ridge patterns.

References

-

Synthesis & AIE Characterization: Chen, M., et al. "Tetraphenylpyrazine-based AIEgens: facile preparation and tunable light emission." Chemical Science, 2015, 6 , 1932-1937.[2]

-

Theoretical Mechanism (RIM): Zhang, T., et al. "Aggregation-enhanced emission in tetraphenylpyrazine-based luminogens: theoretical modulation and experimental validation." Materials Chemistry Frontiers, 2017.

-

Fingerprint Application: Li, Y., et al. "Facile synthesis of tetraphenylpyrazine-based AIE molecules with distinguishable fluorescence for aging latent fingerprint visualization." Chemical Communications, 2025.

-

Protonation & Isomerism: Wang, Z., et al. "Engineering Isomeric AIEgens Containing Tetraphenylpyrazine for Dual Memory Storage." Chemical & Biomedical Imaging, 2023.

Sources

Technical Whitepaper: Restriction of Intramolecular Rotation in Tetraphenylpyrazine

Core Mechanism, Synthesis, and Bio-Optoelectronic Validation

Executive Summary

Tetraphenylpyrazine (TPP) represents a canonical scaffold in the field of Aggregation-Induced Emission (AIE) luminogens.[1][2][3] Unlike conventional fluorophores (e.g., fluorescein, rhodamine) that suffer from Aggregation-Caused Quenching (ACQ) due to

The governing mechanism is Restriction of Intramolecular Rotation (RIR) .[4][5][6][7] In solution, the four peripheral phenyl rings of the TPP core undergo low-frequency torsional motions, dissipating excited-state energy via non-radiative thermal decay. Upon aggregation or in high-viscosity environments, these rotations are sterically hindered, blocking the non-radiative path and forcing relaxation via radiative decay (fluorescence). This "turn-on" characteristic provides exceptional signal-to-noise ratios for bio-imaging and drug tracking in complex physiological environments.

Fundamental Mechanics: The RIR Phenomenon[4][7]

To engineer TPP-based probes effectively, one must understand the photophysical competition between radiative and non-radiative channels.

The Rotor-Stator Model

The TPP molecule consists of a central pyrazine "stator" and four phenyl "rotors."

-

Free Rotation (Solution): The phenyl rings rotate around the C-C single bonds connecting them to the pyrazine core. This motion promotes Internal Conversion (IC), where the excited singlet state (

) relaxes to the ground state ( -

Restricted Rotation (Aggregate/Viscous Media): Physical packing or high viscosity imposes a steric barrier (

). The molecule is locked in a twisted conformation. The non-radiative IC channel is closed, and the molecule undergoes radiative decay (

Mechanism Visualization

The following diagram illustrates the bifurcation of the excited-state decay pathway based on environmental restriction.

Figure 1: Mechanistic bifurcation of TPP excited state decay. In solution, rotation facilitates thermal relaxation. In aggregates, RIR forces photon emission.[6][8]

Chemical Engineering & Synthesis

The synthesis of TPP is a robust condensation reaction. As a Senior Scientist, I prioritize the Benzil-Diamine Route for its mild conditions and high yield, avoiding the harsh conditions of alternative methods.

Protocol: One-Pot Condensation of TPP

Objective: Synthesize high-purity 2,3,5,6-tetraphenylpyrazine.

Reagents:

-

Benzil (10 mmol)

-

1,2-Diphenylethane-1,2-diamine (10 mmol)

-

Glacial Acetic Acid (50 mL)

-

Ethanol (for recrystallization)

Step-by-Step Methodology:

-

Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Flush the system with nitrogen to ensure an inert atmosphere (critical for preventing side-oxidation of amine intermediates).

-

Dissolution: Add Benzil (2.10 g) and 1,2-Diphenylethane-1,2-diamine (2.12 g) to the flask. Add 50 mL of glacial acetic acid.

-

Reflux: Heat the mixture to reflux (

C) with vigorous stirring. Maintain reflux for 4 hours. The solution will darken as the condensation proceeds. -

Cooling & Precipitation: Remove the heat source and allow the solution to cool to room temperature. The TPP product will precipitate as a solid.

-

Filtration: Collect the crude solid via vacuum filtration using a Buchner funnel. Wash the cake with cold acetic acid (

mL) followed by water ( -

Purification: Recrystallize the crude solid from hot ethanol. Dissolve in boiling ethanol, filter while hot (to remove insoluble impurities), and cool slowly to

C. -

Validation: Confirm structure via

H NMR (CDCl

Experimental Characterization & Validation

To validate the RIR mechanism for a new TPP derivative, two key experiments are required: the Solvent Fraction Study (Aggregation) and the Viscosity Study .

Protocol A: THF/Water Aggregation Study

This protocol validates AIE behavior by forcing aggregation through poor-solvent addition.

-

Stock Solution: Prepare a

-

Mixture Preparation: Prepare 10 vials. Add calculated volumes of THF stock and deionized water to create water fractions (

) ranging from 0% to 90% (vol/vol), maintaining a constant final dye concentration ( -

Equilibration: Sonicate mixtures for 1 minute to ensure uniform dispersion/aggregation.

-

Measurement: Record Photoluminescence (PL) spectra (

nm). -

Analysis: Plot Integrated Emission Intensity (

) vs. Water Fraction (

Expected Result: Intensity remains near zero for

Protocol B: Viscosity Dependence (Glycerol/Methanol)

This protocol isolates the RIR mechanism from aggregation (intermolecular) effects, proving that intramolecular restriction drives emission.

-

Solvent System: Prepare mixtures of Methanol (low viscosity,

cP) and Glycerol (high viscosity, -

Dissolution: Dissolve TPP (

-

Measurement: Measure PL intensity (

). -

Förster-Hoffmann Plot: Plot

vs.

Quantitative Data Summary

| Parameter | TPP in THF (Solution) | TPP in 90% Water (Aggregate) | TPP-Derivative (TPP-4M) Aggregate |

| State | Dissolved Monomers | Nano-aggregates | Nano-aggregates |

| Rotation | Free (Active) | Restricted (Passive) | Restricted (Passive) |

| Quantum Yield ( | up to | ||

| Emission Max ( | Weak / Negligible | ||

| Lifetime ( | Picoseconds (Non-radiative) | Nanoseconds | Nanoseconds |

Table 1: Comparison of photophysical properties demonstrating the AIE effect driven by RIR.

Experimental Workflow Diagram

Figure 2: Step-by-step experimental workflow for synthesizing and validating TPP-based AIEgens.

Applications in Drug Development[9][10][11]

The RIR mechanism of TPP offers distinct advantages for drug development and pharmacological tracking compared to ACQ dyes.

"Wash-Free" Bioimaging

Because TPP is non-emissive in solution, it does not require extensive washing steps to remove background signal.

-

Mechanism: TPP probes conjugated to a drug carrier remain dark in the bloodstream (dilute). Upon endocytosis and accumulation in organelles (lysosomes/mitochondria) or binding to hydrophobic protein pockets, rotation is restricted, and the probe lights up.

-

Benefit: High fidelity tracking of drug delivery vectors without background noise from unbound probes.

Latent Fingerprint & Trace Detection

TPP derivatives (e.g., TPP-APBP-P) have shown efficacy in forensic science. The lipophilic nature allows the dye to aggregate selectively on the sebaceous ridges of fingerprints.

-

Relevance: This principle extends to lipophilic drug distribution studies , allowing visualization of drug accumulation in adipose tissues or lipid-rich cell membranes.

References

-

Tetraphenylpyrazine-based AIEgens: Facile preparation and tunable light emission. Source: Chemical Science (RSC), 2014.[9] URL:[Link]

-

Aggregation-enhanced emission in tetraphenylpyrazine-based luminogens: theoretical modulation and experimental validation. Source: Materials Chemistry Frontiers, 2017. URL:[Link]

-

Restriction of intramolecular motions: the general mechanism behind aggregation-induced emission. Source: Chem. Soc. Rev., 2011 (Foundational RIR/RIM theory). URL:[Link]

-

Engineering Isomeric AIEgens Containing Tetraphenylpyrazine for Dual Memory Storage. Source: Chemical & Biomedical Imaging (ACS), 2023. URL:[Link]

-

Facile Synthesis of Tetraphenylpyrazine-Based AIE Molecules with Distinguishable Fluorescence for Aging Latent Fingerprint Visualization. Source: ResearchGate / RSC, 2025. URL:[Link]

Sources

- 1. Facile synthesis of tetraphenylpyrazine-based AIE molecules with distinguishable fluorescence for aging latent fingerprint visualization - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Tetraphenylpyrazine-based AIEgens: facile preparation and tunable light emission - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Restriction of intramolecular motions: the general mechanism behind aggregation-induced emission - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. chemrxiv.org [chemrxiv.org]

- 9. researchgate.net [researchgate.net]

Thermal Stability of Tetraphenylpyrazine and Its Derivatives

Executive Summary

Tetraphenylpyrazine (TPP) represents a class of nitrogen-rich heterocyclic compounds distinguished by exceptional thermal and chemical stability. Its rigid planar pyrazine core, flanked by four phenyl rotors, creates a "propeller-like" sterics that prevents excessive π-π stacking while maintaining high crystallinity. This unique architecture makes TPP and its derivatives critical scaffolds in high-performance Organic Light-Emitting Diodes (OLEDs), Covalent Organic Frameworks (COFs), and Aggregation-Induced Emission (AIE) luminogens.

This guide provides a deep technical analysis of the thermal resilience of TPP derivatives. It moves beyond basic data reporting to explore the structural causality of stability, validated synthesis protocols, and precise characterization methodologies required for reproducible results in drug discovery and optoelectronics.

Molecular Architecture & Thermal Resilience

The thermal stability of TPP is not accidental; it is a direct function of its electronic and steric environment.

-

Aromaticity & Resonance: The central pyrazine ring is electron-deficient but highly aromatic (6π electrons). The four phenyl rings extend this conjugation, lowering the ground state energy and raising the activation energy required for thermal decomposition.

-

Steric Protection: The four phenyl rings are twisted relative to the pyrazine plane (dihedral angles ~40-60°). This steric bulk protects the central nitrogen atoms from electrophilic attack and oxidative degradation at elevated temperatures.

-

Intermolecular Locking: In the solid state, TPP derivatives often form multiple C-H···π and π-π interactions. These non-covalent locks significantly increase the lattice energy, directly translating to high melting points (

) and decomposition temperatures (

Diagram 1: Structure-Property Relationship Flow

The following diagram illustrates how specific molecular features of TPP translate into observable thermal properties.

Figure 1: Causal links between TPP molecular architecture and thermal parameters.

Comparative Thermal Analysis

The following data aggregates thermal properties of TPP and key derivatives used in optoelectronics. Note the trend: increasing molecular weight and rigidity (e.g., extended fusion or bulky donors) generally enhances

Table 1: Thermal Properties of TPP and Derivatives

| Compound | Substituent Modification | Application Relevance | |||

| TPP (Unsubstituted) | None | 248 - 252 | N/A (Crystalline) | ~360 | Base scaffold |

| TPP-OMe | 4-Methoxy groups | 260 - 265 | 85 | 380 | Hole transport (OLED) |

| TPP-Br | 4-Bromo groups | >300 | N/A | 410 | Intermediate for coupling |

| TDMAPP | Dimethylamino-donor | 285 | 112 | 436 | AIEgen / OLED Emitter |

| Pyrazinoporphyrazine | Fused macrocycle | >400 | N/A | 410 - 442 | COFs / Catalysis |

Technical Insight: The high

of metal-containing pyrazinoporphyrazine networks (>440°C) suggests that coordinating metals (Co, Ni, Cu) stabilizes the nitrogen-rich core against thermal ring-opening, likely by suppressing molecular vibration modes that lead to bond scission.

Validated Synthesis Protocol

Thermal stability is heavily dependent on sample purity. Trace impurities (unreacted amines, oligomers) act as nucleation sites for degradation, artificially lowering

Protocol: Condensation of Benzil and Diamine

Objective: Synthesis of 2,3,5,6-Tetraphenylpyrazine (TPP) with >99.5% purity.

-

Reagents:

-

Benzil (10 mmol, 2.10 g)

-

1,2-Diaminobenzene (10 mmol, 1.08 g)

-

Solvent: Glacial Acetic Acid (30 mL) or Ethanol with catalytic Iodine (5 mol%).

-

-

Reaction:

-

Combine Benzil and Diamine in a round-bottom flask.

-

Add solvent and heat to reflux (118°C for AcOH) for 2–4 hours.

-

Checkpoint: Monitor via TLC (Hexane:EtOAc 4:1). The disappearance of the yellow benzil spot indicates completion.

-

-

Purification (Critical for Stability):

-

Cool to room temperature.[1] The product will precipitate as white/off-white needles.

-

Filter and wash copiously with cold methanol (removes unreacted diamine).

-

Recrystallization: Dissolve crude solid in boiling chloroform/ethanol (1:1). Allow slow cooling to grow large crystals.

-

Validation: Purity must be confirmed via HPLC or DSC (sharp melting endotherm).

-

Experimental Workflow for Thermal Characterization

To obtain reliable thermal data, researchers must distinguish between phase transitions (reversible) and degradation (irreversible).

Methodology

-

TGA (Thermogravimetric Analysis):

-

Atmosphere: Nitrogen (inert) vs. Air (oxidative).

-

Ramp Rate: 10°C/min is standard.

-

Metric:

(Temperature at 5% weight loss).

-

-

DSC (Differential Scanning Calorimetry):

-

Cycle: Heat -> Cool -> Heat.

-

Purpose: The first heat removes thermal history (solvent, stress). The second heat reveals the intrinsic

and

-

Diagram 2: Thermal Characterization Workflow

This workflow ensures that artifacts (solvents, moisture) do not skew stability data.

Figure 2: Step-by-step workflow for differentiating phase transitions from degradation.

Mechanisms of Degradation

Understanding how TPP fails is as important as knowing when it fails.

-

Substituent Scission (350°C - 400°C): The pyrazine core is extremely robust. Degradation typically initiates at the peripheral substituents. For alkyl-substituted derivatives (e.g., TPP-alkoxy), the weakest link is the

or -

Ring Fragmentation (>450°C): Once substituents are stripped, the pyrazine core undergoes thermal ring opening. This is an endothermic process leading to the formation of nitriles (e.g., benzonitrile fragments).

-

Pathway: Retro-Diels-Alder-like mechanism or radical fragmentation yielding

species.

-

Diagram 3: Decomposition Pathway

Figure 3: Sequential thermal degradation mechanism of TPP derivatives.

References

-

BenchChem. (2025). An In-depth Technical Guide to the Thermal Stability of Nitrilotribenzonitrile and Derivatives.

-

Zhao, J., et al. (2018). Effects of Pyrazine Derivatives and Substituted Positions on the Photoelectric Properties and Electromemory Performance. MDPI Materials.

-

Qin, A., & Tang, B. Z. (2019). Tetraphenylpyrazine-based AIEgens: facile preparation and tunable light emission. Chemical Science.

-

TA Instruments. (2023). Materials Characterization by Thermal Analysis (DSC & TGA).[2]

-

Gao, Y., et al. (2022). Mechanism of the thermal decomposition of tetramethylsilane: A flash pyrolysis study. RSC Advances.

-

ResearchGate. (2021). TGA and DSC thermograms of dipyrrolopyrazine derivatives.

Sources

Methodological & Application

Application Note: Tetraphenylpyrazine (TPP)-Based AIE Chemosensors for Heavy Metal Detection

Executive Summary

This guide details the design, synthesis, and validation of chemosensors based on Tetraphenylpyrazine (TPP) , a scaffold exhibiting Aggregation-Induced Emission (AIE) .[1] Unlike traditional fluorophores (e.g., fluorescein, rhodamine) that suffer from Aggregation-Caused Quenching (ACQ), TPP derivatives become highly emissive in aggregated states or upon restricting intramolecular rotation (RIM).

This protocol focuses on detecting heavy metals (specifically Hg²⁺ and Fe³⁺ ) using TPP derivatives functionalized with chelating ligands. The mechanism relies on metal-coordination-induced rigidification, which blocks non-radiative decay channels, triggering a "Turn-On" fluorescence response or a ratiometric shift.

Scientific Principles & Design Strategy

The TPP Scaffold and AIE Mechanism

The TPP core consists of a central pyrazine ring fused with four peripheral phenyl rings.

-

Free State (Solution): The phenyl rings act as "rotors," dissipating excitation energy through intramolecular rotation (non-radiative decay).[1] The quantum yield (

) is negligible. -

Bound/Aggregated State: Upon binding to a heavy metal or aggregating in a poor solvent, the steric restriction locks the phenyl rotors. This activates the Restriction of Intramolecular Motion (RIM) mechanism, forcing energy release via radiative decay (strong fluorescence).

Sensing Mechanism: Chelation-Enhanced Fluorescence (CHEF)

To sense metals, the TPP core is functionalized with receptor moieties (e.g., dipicolylamine, Schiff bases, or carboxylic acids).

-

Input: Metal ions (Mⁿ⁺) coordinate with the receptor.

-

Process: Coordination increases structural rigidity and may induce supramolecular aggregation.

-

Output: A sharp increase in fluorescence intensity (AIE effect) or a colorimetric change (Intramolecular Charge Transfer - ICT).

Mechanism Visualization

The following diagram illustrates the transition from the non-emissive "Rotor" state to the emissive "Rigid" state upon metal binding.

Figure 1: Mechanistic pathway of TPP-based AIE sensing. Metal coordination restricts phenyl rotor motion, switching the decay path from non-radiative to radiative.

Experimental Protocols

Protocol A: Synthesis of TPP-Based Ligand (Model: TPP-DPA)

Objective: Synthesize a TPP derivative functionalized with Dipicolylamine (DPA) for Zn²⁺/Hg²⁺ targeting.

Reagents:

-

4,4'-Dibromobenzil

-

1,2-Diaminobenzene (or derivative)

-

4-Pyridinylboronic acid (for Suzuki coupling extension)

-

Catalysts: Pd(PPh₃)₄, K₂CO₃

-

Solvents: Toluene, Ethanol, Acetic Acid

Step-by-Step Workflow:

-

Condensation (The TPP Core):

-

Mix 4,4'-dibromobenzil (1.0 eq) and 1,2-diaminobenzene (1.2 eq) in refluxing acetic acid (20 mL) for 12 hours.

-

Observation: Precipitate formation indicates TPP ring closure.

-

Purification: Filter, wash with methanol. Yields 2,3-bis(4-bromophenyl)quinoxaline (Intermediate A).

-

-

Functionalization (Suzuki Coupling):

-

Dissolve Intermediate A in Toluene/Ethanol/Water (4:1:1).

-

Add functionalized boronic acid (e.g., 4-(diphenylamino)phenylboronic acid or a pyridine derivative) (2.5 eq).

-

Add Pd(PPh₃)₄ (5 mol%) and K₂CO₃ (excess).

-

Reflux under N₂ atmosphere for 24 hours.

-

-

Isolation:

-

Extract with DCM, dry over MgSO₄, and purify via silica gel column chromatography (Hexane/EtOAc gradient).

-

Validation: Confirm structure via ¹H NMR and HRMS.

-

Protocol B: Optical Characterization & Sensing

Objective: Validate the sensor's response to heavy metals using UV-Vis and Fluorescence Spectroscopy.

Preparation:

-

Stock Solution: Prepare 1.0 mM sensor stock in DMSO or THF.

-

Metal Salts: Prepare 10 mM aqueous solutions of nitrate or chloride salts (Hg²⁺, Pb²⁺, Cd²⁺, Fe³⁺, Zn²⁺, etc.).

Workflow:

-

Solvatochromism Check (AIE Validation):

-

Prepare cuvettes with fixed sensor concentration (10 µM) in THF/Water mixtures with increasing water fractions (

: 0% to 99%). -

Expectation: Low emission at

. Sharp emission rise at

-

-

Titration Experiment:

-

Place 3 mL of Sensor Solution (10 µM in THF/H₂O 1:1, buffered to pH 7.2) in a quartz cuvette.

-

Record initial spectra (

). -

Titrate with metal stock (0.1 eq increments). Mix for 1 min after each addition.

-

Record spectra (

) until saturation.

-

-

Selectivity Screen:

-

Prepare separate vials with Sensor + 5 eq of competing ions (Na⁺, K⁺, Ca²⁺, Mg²⁺, Cu²⁺, Ni²⁺).

-

Compare intensity at

against the target metal.

-

Data Analysis & Validation

Quantitative Metrics

Summarize sensor performance using the following calculations.

| Metric | Formula / Method | Purpose |

| Fluorescence Enhancement | Quantifies "Turn-On" efficiency. | |

| Limit of Detection (LOD) | ||

| Binding Constant ( | Benesi-Hildebrand Plot | Determines affinity strength ( |

| Stoichiometry | Job's Plot (Method of Continuous Variations) | Determines binding ratio (e.g., 1:1 or 1:2). |

Experimental Workflow Diagram

The following flowchart outlines the critical path for validating a new TPP sensor.

Figure 2: Step-by-step validation workflow for TPP-based chemosensors.

Troubleshooting & Optimization

-

Issue: High Background Fluorescence.

-

Cause: The sensor aggregates too easily in the chosen solvent system.

-

Solution: Increase the organic co-solvent fraction (e.g., move from 10% DMSO to 30% DMSO) to ensure the sensor is molecularly dissolved before metal addition.

-

-

Issue: Fluorescence Quenching instead of Enhancement.

-

Cause: Paramagnetic ions (Cu²⁺, Fe³⁺) or Heavy Atom Effect (Hg²⁺) dominating over the AIE effect.

-

Solution: This is still a valid sensor ("Turn-Off"). To restore "Turn-On," modify the ligand to create a larger distance between the metal center and the TPP core, or use a displacement assay (Sensor-Cu complex + Analyte

Free Sensor).

-

-

Issue: Slow Response Time.

-

Cause: Slow coordination kinetics or slow aggregation.

-

Solution: Mild heating (37°C) or adjusting pH to deprotonate the ligand sites for faster binding.

-

References

-

Tetraphenylpyrazine-based AIEgens: Chen, M., et al. "Tetraphenylpyrazine-based AIEgens: facile preparation and tunable light emission."[1][2][3][4] Chemical Science, 2015. Link

-

Heavy Metal Sensing Mechanism: Gupta, A., et al. "Recent Advancements in Schiff Base Fluorescence Chemosensors for the Detection of Heavy Metal Ions." Coordination Chemistry Reviews, 2018.[5] Link

-

AIE Theory (RIM): Mei, J., et al. "Aggregation-Induced Emission: Together We Shine, United We Soar!" Chemical Reviews, 2015. Link

-

Hg2+ and Fe3+ Detection: Sahoo, P.R., et al. "Colorimetric Sensing of Hg2+ and Fe3+ Ions in aqueous solution using Green Synthesized Silver Nanoparticles."[6] International Journal of Pharma and Bio Sciences, 2020.[6] Link

-

TPP Derivative Synthesis: Wang, Z., et al. "Facile synthesis of tetraphenylpyrazine-based AIE molecules with distinguishable fluorescence." Chemical Communications, 2015. Link

Sources

- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 2. www2.scut.edu.cn [www2.scut.edu.cn]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 5. Recent Advancements in Schiff Base Fluorescence Chemosensors for the Detection of Heavy Metal Ions [ouci.dntb.gov.ua]

- 6. researchgate.net [researchgate.net]

Application Note: High-Contrast, Wash-Free Cellular Imaging using Tetraphenylpyrazine (TPP) AIEgens

Executive Summary

This guide details the application of Tetraphenylpyrazine (TPP) derivatives for high-fidelity cellular imaging. Unlike traditional fluorophores (e.g., fluorescein, rhodamine) that suffer from Aggregation-Caused Quenching (ACQ), TPP utilizes Aggregation-Induced Emission (AIE) .[1][2] This property allows for "wash-free" protocols, significantly reducing experimental time and minimizing physical stress on delicate live-cell samples.

Key Advantages:

-

Zero Background: Non-emissive in culture media (solution state); highly emissive inside organelles (aggregated state).[3]

-

Large Stokes Shift: Typically >100 nm, preventing self-absorption and improving signal-to-noise ratios.

-

Photostability: Superior resistance to photobleaching compared to commercial dyes like MitoTracker®.[3]

Mechanism of Action: Restriction of Intramolecular Motion (RIM)[4][5]

The fundamental mechanism driving TPP fluorescence is the Restriction of Intramolecular Motion (RIM).[3][4]

-

In Solution (Media): The four phenyl rings attached to the central pyrazine core rotate freely.[3] This rotation dissipates excitation energy via non-radiative decay channels (thermal energy), rendering the molecule "dark."[3]

-

In Organelles (Aggregated): When the probe accumulates in restricted environments (e.g., mitochondrial matrix or lipid droplets), physical steric hindrance locks the phenyl rotors. This blocks the non-radiative path, forcing energy dissipation via radiative decay (fluorescence).[3]

Visualization of AIE Mechanism

Figure 1: The transition of TPP from a non-emissive solvated state to a highly emissive aggregated state via Restriction of Intramolecular Motion (RIM).[5]

Probe Selection Guide

TPP is a scaffold.[3] The specific organelle targeting capability depends on the functional groups attached to the phenyl rings.[3]

| Probe Type | Functionalization | Target Organelle | Mechanism of Entry | Emission Color |

| TPP-Cation | Pyridinium or Triphenylphosphonium | Mitochondria | Membrane Potential ( | Yellow/Red |

| TPP-Neutral | Triphenylamine / Alkyl chains | Lipid Droplets | Lipophilic partition into hydrophobic core | Green/Yellow |

| TPP-Acid | Morpholine / Sulfonic acid | Lysosomes | Protonation in acidic pH (pH < 5.0) | Red |

Experimental Protocols

Protocol A: Wash-Free Mitochondrial Imaging (Live Cell)[2]

Rationale: Conventional mitochondrial dyes (e.g., Rhodamine 123) require washing to remove background fluorescence.[3] TPP-Cationic probes are dark in the media, allowing immediate imaging without washing.

Materials:

-

Probe: TPP-Pyridinium derivative (Stock: 1 mM in DMSO).

-

Cells: HeLa, MCF-7, or HepG2 (adherent).

-

Media: DMEM (phenol-red free preferred for imaging).

Step-by-Step Workflow:

-

Cell Preparation: Seed cells in a confocal dish (35 mm) and incubate for 24 hours to reach 70-80% confluency.

-

Dye Dilution: Dilute the 1 mM TPP stock solution into pre-warmed culture media to a final concentration of 5 µM .

-

Note: Do not exceed 10 µM unless necessary, to avoid potential cytotoxicity in long-term studies.

-

-

Staining (The "Drop-and-Read" Method):

-

Remove the old culture media.[3]

-

Add the TPP-containing media to the dish.

-

Incubate for 15–30 minutes at 37°C / 5% CO₂.

-

-

Imaging:

Protocol B: Lipid Droplet (LD) Dynamics

Rationale: Lipid droplets are dynamic organelles.[3] TPP-Neutral probes have high lipophilicity and partition rapidly into LDs, making them ideal for tracking lipophagy or fatty acid metabolism.

Step-by-Step Workflow:

-

Induction (Optional): To visualize LD accumulation, treat cells with Oleic Acid (200 µM) for 4 hours prior to staining.[3]

-

Staining:

-

Dilute TPP-Neutral probe to 1–2 µM in media.

-

Add to cells and incubate for 10 minutes .

-

-

Co-staining (Validation):

-

Add Nile Red (commercial standard) at 1 µM.[3]

-

-

Imaging:

Experimental Workflow Diagram

Figure 2: Streamlined workflow for TPP imaging.[3] The omission of the wash step is the critical efficiency gain.

Validation & Troubleshooting

Co-localization Analysis

To validate organelle specificity, calculate the Pearson’s Correlation Coefficient (PCC) .[3]

-

Acceptable Range: PCC > 0.85 indicates high specificity.[3]

-

Control Dyes:

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| Low Signal Intensity | Concentration too low or insufficient aggregation. | Increase concentration to 10 µM; ensure probe is hydrophobic enough for the target organelle. |

| High Background | Probe precipitating in media.[3] | Sonicate the working solution; reduce DMSO content to < 0.5%.[3] |

| Phototoxicity | High laser power.[3] | TPP is stable; reduce laser power to 5-10% and increase gain. |

| Broad/Nonspecific Staining | Probe concentration too high leading to lysosomal trapping.[3] | Reduce concentration to 1 µM and reduce incubation time. |

References

-

Mitochondrial Targeting & Wash-Free Imaging: Title: Real time bioimaging for mitochondria by taking the aggregation process of aggregation-induced emission near-infrared dyes with wash-free staining.[2] Source: Royal Society of Chemistry (RSC).[3] URL:[Link]

-

Lipid Droplet Specificity: Title: Aggregation-induced emission fluorogenic probes for wash-free imaging of lipid droplets in living cells.[7] Source: ResearchGate / Wiley.[3] URL:[Link]

-

TPP Mechanism (Theoretical & Experimental): Title: Aggregation-enhanced emission in tetraphenylpyrazine-based luminogens: theoretical modulation and experimental validation. Source: Materials Chemistry Frontiers.[3] URL:[Link]

-

Cytotoxicity & Theranostics: Title: Construction of Triphenylamine-Based Aggregation-Induced Emission Luminogens for Lysosomes Imaging and Its Application in the Photodynamic Therapy of Cancer Cells.[1] Source: MDPI (Molecules).[3] URL:[Link]

Sources

- 1. Construction of Triphenylamine-Based Aggregation-Induced Emission Luminogens for Lysosomes Imaging and Its Application in the Photodynamic Therapy of Cancer Cells [mdpi.com]

- 2. Real time bioimaging for mitochondria by taking the aggregation process of aggregation-induced emission near-infrared dyes with wash-free staining - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 4. Aggregation-enhanced emission in tetraphenylpyrazine-based luminogens: theoretical modulation and experimental validation - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 6. Bioorthogonal red and far-red fluorogenic probes for wash-free live-cell and super-resolution microscopy | bioRxiv [biorxiv.org]

- 7. Red-emissive Dual-state Fluorogenic Probe for Wash-free Imaging of Lipid Droplets in Living Cells and Fatty Liver Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Synthesis and Functionalization of Tetraphenylpyrazine-Based Zirconium MOFs (Zr-TPP) for Drug Delivery

Abstract

This application note details the synthesis of Zirconium-Tetraphenylpyrazine (Zr-TPP) metal-organic frameworks, specifically targeting the PCN-207 topology. Unlike standard porphyrin-based MOFs, TPP-based frameworks offer a unique combination of Aggregation-Induced Emission (AIE) properties and exceptional hydrolytic stability due to the high connectivity of the Zr

Part 1: Ligand Synthesis (H TPP)

Target Molecule: 2,3,5,6-tetrakis(4-carboxyphenyl)pyrazine Rationale: The pyrazine core provides rigidity, while the four carboxylate arms allow for the formation of 8-connected Zr-clusters, essential for stability in physiological media (pH 7.4).[1]

Reaction Mechanism & Workflow

The synthesis relies on a Suzuki-Miyaura cross-coupling reaction. We utilize 2,3,5,6-tetrachloropyrazine rather than the bromo-derivative for cost-efficiency, though the bromo-derivative offers faster kinetics.

Figure 1: Two-step synthesis pathway for the H

Detailed Protocol

Reagents:

-

2,3,5,6-tetrachloropyrazine (1.0 eq)[1]

-

4-(methoxycarbonyl)phenylboronic acid (5.0 eq)[1]

-

Pd(PPh

) -

K

CO -

Solvents: 1,4-Dioxane, Water, THF, Methanol.[1]

Procedure:

-

Coupling: Charge a 500 mL Schlenk flask with tetrachloropyrazine, boronic acid, and K

CO -

Add degassed 1,4-dioxane/water (4:1 v/v). Add Pd catalyst under counter-flow of Argon.[1]

-

Reflux at 100°C for 48 hours. Note: The solution will turn bright fluorescent yellow.

-

Workup: Cool to RT. Evaporate dioxane. Extract with CHCl

, wash with brine, and dry over MgSO -

Hydrolysis: Dissolve the ester in THF/MeOH (1:1). Add aqueous KOH (2M, 10 eq). Reflux overnight.

-

Precipitation: Cool and acidify with 6M HCl until pH < 1. The bright yellow solid (H

TPP) will precipitate.[1] Filter, wash extensively with water, and dry at 80°C under vacuum.

Part 2: Solvothermal MOF Assembly (Zr-TPP)

Target Topology: PCN-207 (flu, 8-connected Zr

Synthesis Protocol

Reagents:

-

ZrCl

(30 mg)[1] -

H

TPP Ligand (30 mg)[1] -

Benzoic Acid (2800 mg) - High concentration acts as modulator.[1]

-

DMF (10 mL)

Step-by-Step:

-

Dissolution: In a 20 mL scintillation vial, dissolve ZrCl

and Benzoic Acid in 10 mL DMF. Sonicate until clear (approx. 10 mins). -

Ligand Addition: Add H

TPP. Sonicate for another 20 mins. The solution should be homogenous yellow.[1] -

Thermal Treatment: Tightly cap the vial (Teflon-lined) and place in an oven at 120°C for 48 hours .

-

Observation: Yellow octahedral crystals will form on the walls and bottom.[1]

-

Harvesting: Allow to cool naturally. Decant the mother liquor. Wash crystals with fresh DMF (

).[1]

Activation (Critical for Porosity)

Failure to properly activate is the #1 cause of low surface area.[1]

-

Solvent Exchange: Soak crystals in DMF for 24h (refresh solvent every 8h) to remove unreacted ligand.

-

Ethanol Exchange: Replace DMF with anhydrous ethanol. Soak for 3 days, refreshing ethanol every 12h. Note: This removes high-boiling DMF from the pores.

-

Drying: Activate under dynamic vacuum at 100°C for 12 hours .

-

Caution: Do not exceed 150°C, as the TPP ligand can be sensitive to thermal degradation compared to simple benzene linkers.[1]

-

Part 3: Drug Loading & Characterization

Application: Loading Doxorubicin (DOX) for pH-responsive release.[1] Mechanism: The large cages of Zr-TPP allow diffusion of DOX, while the Zr-cluster provides Lewis acid sites for coordination.

Loading Protocol

-

Preparation: Prepare a 1 mg/mL solution of Doxorubicin HCl in PBS (pH 7.4).

-

Impregnation: Suspend 10 mg of activated Zr-TPP MOF in 5 mL of the DOX solution.

-

Incubation: Stir in the dark at room temperature for 24 hours.

-

Washing: Centrifuge (8000 rpm, 5 min). Wash with fresh PBS once to remove surface-bound drug.[1]

-

Quantification: Measure the UV-Vis absorbance of the supernatant at 480 nm to calculate Loading Capacity (LC).

Data Presentation: Expected Properties

| Parameter | Value / Characteristic | Method of Verification |

| Crystal Morphology | Yellow Octahedra | SEM / Optical Microscopy |

| BET Surface Area | 2000 - 2500 m | N |

| Pore Size | ~12 Å and ~18 Å (Dual cage) | DFT Pore Size Distribution |

| Fluorescence | Photoluminescence Spectroscopy | |

| Drug Loading (DOX) | ~25 wt% | UV-Vis (supernatant subtraction) |

Part 4: Experimental Workflow Diagram

This diagram visualizes the critical path from raw materials to the final drug-loaded vehicle.

Figure 2: Complete workflow for Zr-TPP MOF synthesis and drug loading.

References

-

Synthesis of PCN-207 (Zr-TPP Analogue)

-

Ligand Synthesis (Tetraphenylpyrazine derivatives)

-

Drug Delivery Applications of Zr-MOFs

-

General Solvothermal Protocols

Sources

- 1. journals.iucr.org [journals.iucr.org]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Applications of Metal-Organic Frameworks (MOFs) in Drug Delivery, Biosensing, and Therapy: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. drpress.org [drpress.org]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. protocols.io [protocols.io]

- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

Protocols for the Strategic Functionalization of 2,3,5,6-Tetraphenylpyrazine: A Guide for Researchers and Drug Development Professionals

Introduction: The Versatile Scaffold of 2,3,5,6-Tetraphenylpyrazine

2,3,5,6-Tetraphenylpyrazine (TPP), a propeller-shaped aromatic heterocycle, has emerged as a molecule of significant interest in materials science and medicinal chemistry. Its unique twisted conformation gives rise to intriguing photophysical properties, most notably Aggregation-Induced Emission (AIE), where the molecule becomes highly luminescent in the aggregated or solid state.[1][2] This phenomenon, a stark contrast to the aggregation-caused quenching observed in many traditional fluorophores, makes TPP and its derivatives promising candidates for applications in organic light-emitting diodes (OLEDs), fluorescent sensors, and bio-imaging.[3][4]

The four peripheral phenyl rings of the TPP core offer a versatile platform for synthetic modification. By introducing a variety of functional groups onto these rings, researchers can fine-tune the electronic, steric, and photophysical properties of the molecule to suit specific applications. This guide provides detailed protocols for several key functionalization strategies of the TPP scaffold, including halogenation, nitration, and metal-catalyzed cross-coupling reactions. The methodologies are presented with an emphasis on the underlying chemical principles and practical considerations to ensure reproducibility and success in the laboratory.

Core Functionalization Strategy: Halogenation as a Gateway to Diversity

The introduction of halogen atoms, particularly bromine, onto the phenyl rings of TPP is a crucial first step for many subsequent functionalization reactions, most notably palladium-catalyzed cross-coupling reactions. The following protocol describes a method for the bromination of the TPP core, yielding a mixture of brominated species that can be used in subsequent coupling reactions.

Protocol 1: Electrophilic Bromination of 2,3,5,6-Tetraphenylpyrazine

This protocol is adapted from established methods for the bromination of activated aromatic rings using N-Bromosuccinimide (NBS) as the bromine source.[1][5] The reaction proceeds via an electrophilic aromatic substitution mechanism.

Materials:

-

2,3,5,6-Tetraphenylpyrazine (TPP)

-

N-Bromosuccinimide (NBS)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium thiosulfate solution

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for chromatography

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,3,5,6-tetraphenylpyrazine (1.0 eq) in anhydrous dichloromethane.

-

Reagent Addition: To the stirred solution, add N-Bromosuccinimide (NBS). The stoichiometry of NBS can be varied to control the degree of bromination. For mono- or di-bromination on each phenyl ring, a starting point of 4.0-8.0 equivalents of NBS is recommended.

-

Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any remaining bromine.

-

Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

-

Purification: The crude product, a mixture of brominated TPP derivatives, can be purified by silica gel column chromatography using a gradient of hexanes and ethyl acetate as the eluent.

Causality and Self-Validation: The use of NBS provides a reliable and manageable source of electrophilic bromine. The reaction progress should be carefully monitored by TLC to avoid over-bromination. The aqueous work-up is critical to remove unreacted reagents and byproducts. Successful bromination can be confirmed by mass spectrometry, which will show a characteristic isotopic pattern for bromine-containing compounds, and by ¹H NMR spectroscopy, where shifts in the aromatic proton signals will be observed.

Building Complexity: Suzuki-Miyaura Cross-Coupling of Brominated TPP

With brominated TPP in hand, a vast array of functional groups can be introduced onto the phenyl rings using the powerful Suzuki-Miyaura cross-coupling reaction.[6][7][8][9][10] This palladium-catalyzed reaction forms a new carbon-carbon bond between the brominated TPP and a boronic acid or boronate ester.

Protocol 2: Suzuki-Miyaura Coupling of Brominated Tetraphenylpyrazine

This protocol provides general conditions for the Suzuki coupling of brominated TPP with various arylboronic acids. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.

Materials:

-

Brominated 2,3,5,6-tetraphenylpyrazine derivative (e.g., tetrakis(4-bromophenyl)pyrazine)

-

Arylboronic acid (1.1-1.5 eq per bromine atom)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) (1-5 mol%)

-

Ligand (e.g., PPh₃, SPhos) (if not using a pre-formed catalyst complex)

-

Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0-3.0 eq per bromine atom)

-

Solvent system (e.g., Toluene/Ethanol/Water, Dioxane/Water)

-

Round-bottom flask or Schlenk tube

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Inert atmosphere setup (nitrogen or argon)

-

Standard work-up and purification reagents as in Protocol 1

Procedure:

-

Reaction Setup: In a Schlenk tube or round-bottom flask, combine the brominated TPP derivative (1.0 eq), arylboronic acid, palladium catalyst, and base.

-

Inert Atmosphere: Evacuate and backfill the reaction vessel with an inert gas (nitrogen or argon) three times.

-

Solvent Addition: Add the degassed solvent system to the reaction mixture via syringe.

-

Reaction Conditions: Heat the reaction mixture to 80-110 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC.

-

Work-up:

-

Cool the reaction mixture to room temperature and dilute with ethyl acetate or dichloromethane.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by silica gel column chromatography to obtain the desired functionalized TPP derivative.

Causality and Self-Validation: The choice of catalyst, ligand, and base is crucial for efficient coupling. For electron-rich arylboronic acids, a less active catalyst may suffice, while electron-deficient partners may require more sophisticated catalyst systems.[6] The reaction must be performed under an inert atmosphere to prevent degradation of the palladium catalyst. Successful coupling is confirmed by the disappearance of the starting brominated TPP on TLC and the appearance of a new, less polar spot. The final product should be characterized by NMR and mass spectrometry to confirm the structure and purity.

| Catalyst/Ligand | Base | Solvent | Temperature (°C) | Typical Substrates | Reference |

| Pd(PPh₃)₄ | K₂CO₃ | Toluene/Ethanol/H₂O | 90 | Arylboronic acids | [6] |

| Pd₂(dba)₃ / SPhos | K₃PO₄ | Dioxane/H₂O | 100 | Hindered arylboronic acids | [7] |

Introducing Electron-Withdrawing Groups: Nitration of the TPP Core

The introduction of nitro (-NO₂) groups onto the phenyl rings of TPP can significantly alter its electronic properties, making it more electron-deficient. This can be useful for tuning its emission wavelength and for creating materials with specific charge-transport characteristics. The standard method for nitration involves the use of a mixture of concentrated nitric acid and sulfuric acid.[11][12]

Protocol 3: Electrophilic Nitration of 2,3,5,6-Tetraphenylpyrazine

! CAUTION: This reaction involves the use of strong, corrosive acids. Handle with extreme care in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

Materials:

-

2,3,5,6-Tetraphenylpyrazine (TPP)

-

Concentrated nitric acid (HNO₃)

-

Concentrated sulfuric acid (H₂SO₄)

-

Dichloromethane (DCM) or another inert solvent

-

Ice bath

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Crushed ice

-

Standard work-up and purification reagents

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve TPP (1.0 eq) in the chosen solvent. Cool the flask in an ice bath to 0-5 °C with stirring.

-

Preparation of Nitrating Mixture: In a separate flask, carefully and slowly add concentrated nitric acid to an equal volume of concentrated sulfuric acid, while cooling the mixture in an ice bath.

-

Addition of Nitrating Mixture: Slowly add the cold nitrating mixture dropwise to the stirred solution of TPP over a period of 30-60 minutes, ensuring the temperature of the reaction mixture does not exceed 10 °C.

-

Reaction Conditions: After the addition is complete, continue to stir the reaction at 0-5 °C for 1-2 hours. The reaction progress can be monitored by TLC.

-

Work-up:

-

Carefully pour the reaction mixture onto a large amount of crushed ice.

-

Extract the product with dichloromethane or ethyl acetate.

-

Wash the organic layer with water, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by silica gel column chromatography to separate the mono-, di-, and poly-nitrated TPP derivatives.

Causality and Self-Validation: The sulfuric acid acts as a catalyst to generate the highly electrophilic nitronium ion (NO₂⁺) from nitric acid.[11][12] The low temperature is crucial to control the exothermicity of the reaction and to minimize side reactions. The quenching on ice is an important safety step to dilute the strong acids and precipitate the organic product. The successful nitration will be evident from a significant downfield shift of the aromatic protons in the ¹H NMR spectrum and the appearance of characteristic N-O stretching bands in the IR spectrum.

Directed C-H Functionalization: Ortho-Lithiation of the Phenyl Rings

Directed ortho-lithiation is a powerful strategy for the regioselective functionalization of aromatic rings.[8][13][14] By using a directing group, a strong base such as n-butyllithium can selectively deprotonate the ortho-position, creating a nucleophilic lithium species that can react with a variety of electrophiles. While the pyrazine core itself is electron-withdrawing, the phenyl groups can be targeted for lithiation. The nitrogen atoms of the pyrazine ring may act as directing groups for the ortho-protons of the adjacent phenyl rings.

Protocol 4: Directed Ortho-Lithiation of 2,3,5,6-Tetraphenylpyrazine

! CAUTION: Organolithium reagents such as n-butyllithium are highly pyrophoric and moisture-sensitive. This reaction must be carried out under a strictly inert atmosphere by trained personnel.

Materials:

-

2,3,5,6-Tetraphenylpyrazine (TPP)

-

n-Butyllithium (n-BuLi) in hexanes

-

Anhydrous tetrahydrofuran (THF)

-

Electrophile (e.g., trimethylsilyl chloride, dimethylformamide, iodine)

-

Dry ice/acetone bath

-

Inert atmosphere setup (Schlenk line or glovebox)

-

Syringes and needles

-

Standard work-up and purification reagents

Procedure:

-

Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, dissolve TPP (1.0 eq) in anhydrous THF.

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Lithiation: Slowly add n-butyllithium (1.1-1.2 eq per desired lithiation) dropwise to the stirred solution. A color change is often observed upon formation of the lithiated species. Stir the mixture at -78 °C for 1-2 hours.

-

Electrophilic Quench: Add the chosen electrophile (1.2-1.5 eq) to the reaction mixture at -78 °C.

-

Warming and Quenching: Allow the reaction to slowly warm to room temperature. Quench the reaction by the careful addition of a saturated aqueous solution of ammonium chloride.

-

Work-up: Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography or recrystallization.